molecular formula C22H26FN5O2 B12395496 Trk-IN-19

Trk-IN-19

Cat. No.: B12395496
M. Wt: 411.5 g/mol
InChI Key: BBJLSNHFJGYVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trk-IN-19 is a potent inhibitor of the tropomyosin receptor kinase (TRK) family, which includes TRKA, TRKB, and TRKC. These kinases are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively, and play crucial roles in the development and function of the nervous system. This compound has shown promise in cancer research due to its ability to inhibit TRKA with an IC50 value of 1.1 nM and TRKAG595R with an IC50 value of 5.3 nM .

Preparation Methods

The preparation of Trk-IN-19 involves synthetic routes that include the use of various reagents and catalysts. The specific synthetic routes and reaction conditions are often proprietary and detailed in patents. For instance, one method involves the use of bivalent compounds and compositions comprising these compounds for the treatment of diseases . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Trk-IN-19 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of an oxidizing agent, this compound may form an oxidized derivative that retains its inhibitory activity .

Comparison with Similar Compounds

Trk-IN-19 is unique in its high potency and selectivity for TRK receptors. Similar compounds include larotrectinib and entrectinib, which are also TRK inhibitors used in the treatment of TRK fusion-positive cancers . this compound has shown superior efficacy in certain preclinical models, particularly against TRKAG595R, a mutant form of TRKA that is resistant to other inhibitors . Other similar compounds include selitrectinib and repotrectinib, which are next-generation TRK inhibitors designed to overcome resistance to first-generation inhibitors .

Conclusion

This compound is a promising compound with significant potential in cancer research and other scientific fields. Its high potency, selectivity, and ability to overcome resistance make it a valuable tool for studying TRK-related pathways and developing new therapeutic strategies.

Properties

Molecular Formula

C22H26FN5O2

Molecular Weight

411.5 g/mol

IUPAC Name

5-[(3-fluorophenyl)methyl-methylamino]-N-(4-methoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C22H26FN5O2/c1-27(14-15-4-3-5-16(23)12-15)20-10-11-28-21(26-20)19(13-24-28)22(29)25-17-6-8-18(30-2)9-7-17/h3-5,10-13,17-18H,6-9,14H2,1-2H3,(H,25,29)

InChI Key

BBJLSNHFJGYVEM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CC=C1)F)C2=NC3=C(C=NN3C=C2)C(=O)NC4CCC(CC4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.